

Chemical Profile of Methyl Dehydroabietic Acid

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Compound Focus: Methyl Dehydroabietate

CAS No.: 1235-74-1

Cat. No.: S1524647

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The table below summarizes the core chemical identification data for MDHA.

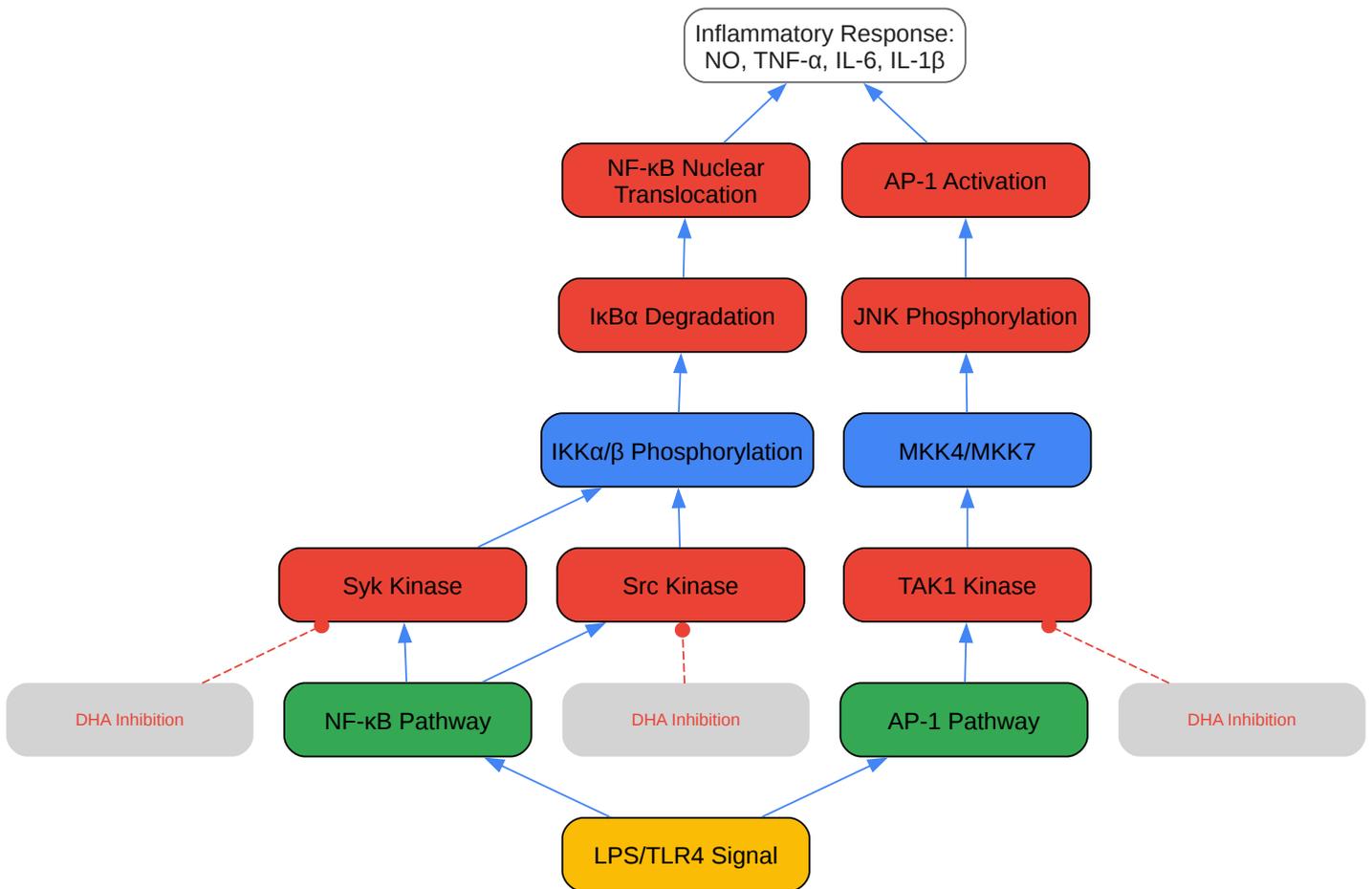
Property	Description
Systematic Name	Methyl 13-isopropylpodocarpa-8,11,13-trien-15-oate [1]
CAS Registry Number	1235-74-1 [2] [1]
Molecular Formula	$C_{21}H_{30}O_2$ [2] [1]
Molecular Weight	314.46 g/mol [2] [1]
Chemical Structure	Methyl ester of dehydroabietic acid; a tricyclic diterpenoid with an aromatic ring C and a C13 isopropyl group [2] [3] [4].

Documented Bioactivities and Mechanisms

MDHA and its parent compound, Dehydroabietic Acid (DHA), exhibit a range of biological activities relevant to therapeutic development.

Anti-inflammatory and Immunomodulatory Effects

The most well-defined mechanism of action for this compound class is the suppression of inflammatory responses. The following diagram illustrates the key anti-inflammatory signaling pathways that DHA targets, leading to the downstream effects that MDHA is also expected to influence.



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Summary of DHA's anti-inflammatory mechanism via Src/Syk/TAK1 inhibition.

Research demonstrates that DHA, the primary analogue of MDHA, exerts anti-inflammatory effects by targeting key kinases in immune signaling pathways. It suppresses **NF- κ B** signaling by inhibiting **Src** and **Syk** kinases, and dampens **AP-1** signaling by targeting **TAK1** [5]. This leads to reduced production of inflammatory mediators like **Nitric Oxide (NO)**, **TNF- α** , **IL-6**, and **IL-12** [5] [6]. One study specifically showed that MDHA counters high-fat diet-induced **insulin resistance** and **hepatic steatosis** in mice, likely by modulating **PPAR signaling**, indicating a potential application for metabolic disorders [1].

Antimicrobial Properties

Studies on bark extracts containing MDHA have reported antimicrobial activity [1]. Furthermore, various synthetic derivatives of DHA have shown significant efficacy against a range of Gram-positive bacteria and fungi [7]. The quantitative data for some potent derivatives is shown below.

Derivative Type/Example	Test Organism	Reported Activity (MIC)	Citation
MDHA (in extract)	Various Bacteria & Fungi	Demonstrates antimicrobial properties	[1]
Derivative 5	<i>Staphylococcus aureus</i>	2 μ g/mL	[7]
Derivative 8	Methicillin-Resistant <i>S. aureus</i> (MRSA)	3.9 μ g/mL	[7]
Derivative 9	<i>S. aureus</i> Newman	0.39–0.78 μ g/mL	[7]
Pyrrolidine-derived (4)	<i>Candida albicans</i> & <i>Cryptococcus neoformans</i>	Growth inhibition (low hemolytic capacity)	[7]

Anticancer Potential

While direct data on MDHA is limited, the DHA scaffold shows promise in oncology. DHA oxime derivatives have been shown to halt the growth of human pancreatic cancer cells (**Aspc-1**) in the **G1 phase** of the cell cycle. This effect is associated with the **upregulation of p27** and **downregulation of cyclin D1**

[8]. Other DHA derivatives have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, including liver and gastric cancers [7].

Experimental Protocols for Key Assays

For researchers aiming to validate and build upon these findings, here are summaries of key experimental methodologies from the literature.

Protocol 1: Evaluating Anti-inflammatory Activity in Macrophages

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator [5].

- **Cell Culture:** Use the **RAW264.7 murine macrophage** cell line.
- **Stimulation & Treatment:** Stimulate cells with **LPS** (e.g., 100 ng/mL) to induce inflammation. Co-treat with the test compound (e.g., DHA/MDHA derivatives) across a concentration range (e.g., 0-100 μ M). A positive control like **Dexamethasone** is recommended.
- **Viability Assay:** Perform a parallel **MTT assay** or similar to ensure the observed effects are not due to cytotoxicity.
- **NO Quantification:** After an incubation period (e.g., 18-24 hours), collect culture supernatants. Measure **nitrite accumulation** (a stable product of NO) using the **Griess reaction**.
- **Downstream Analysis:** To investigate mechanism, analyze gene expression via **RT-PCR** (for iNOS, TNF- α) or protein levels via **Western Blot** for signaling proteins (p-IKK, p-IkBa, p-Src) and cytokines.

Protocol 2: Assessing Cytotoxic/Antiproliferative Activity

This standard protocol determines a compound's effect on cell growth and viability [8].

- **Cell Seeding:** Plate cancer cell lines (e.g., **Aspc-1** pancreatic cancer, **HeLa**, **Jurkat**) in 96-well plates at a standardized density.
- **Compound Treatment:** Treat cells with the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known chemotherapeutic).
- **Incubation & Detection:** Incubate for a set period (e.g., 48-72 hours). Add **MTT reagent** (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 2-4 hours. The MTT is reduced to purple formazan by metabolically active cells.

- **Analysis:** Solubilize the formazan crystals and measure the absorbance. The **IC₅₀ value** (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Research Outlook and Derivative Development

The current research highlights several promising future directions:

- **Semisynthetic Derivatives:** Modifying the DHA/MDHA scaffold, particularly by introducing **nitrogen heterocycles** (e.g., pyridyl groups) or creating **oxime derivatives**, has proven effective in enhancing **anti-proliferative and anti-inflammatory potency** [8] [6].
- **Immunomodulatory Focus:** The ability of DHA derivatives to interfere with the maturation and function of **Dendritic Cells (DCs)** presents a compelling avenue for developing new treatments for chronic inflammatory and autoimmune diseases [6].
- **Target Identification:** While kinases like Src, Syk, and TAK1 are known targets [5], further target deconvolution studies, such as kinase profiling, could reveal additional mechanisms and opportunities for selective drug design [8].

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